molecular formula C13H17F3N2 B13091860 N-[2-[4-(trifluoromethyl)phenyl]ethyl]pyrrolidin-2-amine

N-[2-[4-(trifluoromethyl)phenyl]ethyl]pyrrolidin-2-amine

Katalognummer: B13091860
Molekulargewicht: 258.28 g/mol
InChI-Schlüssel: IKSGBXBRRZTCIH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-[4-(trifluoromethyl)phenyl]ethyl]pyrrolidin-2-amine is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-(trifluoromethyl)benzyl chloride with pyrrolidine under basic conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-[4-(trifluoromethyl)phenyl]ethyl]pyrrolidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can be used to modify the trifluoromethyl group or the pyrrolidine ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups at the benzyl position.

Wissenschaftliche Forschungsanwendungen

N-[2-[4-(trifluoromethyl)phenyl]ethyl]pyrrolidin-2-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-[2-[4-(trifluoromethyl)phenyl]ethyl]pyrrolidin-2-amine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various receptors and enzymes, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for certain targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pyrrolidine: A simpler compound with a similar ring structure but without the trifluoromethylphenyl group.

    N-[2-[4-(trifluoromethyl)phenyl]ethyl]pyrrolidin-2-one: A related compound with a ketone group instead of an amine.

    N-[2-[4-(trifluoromethyl)phenyl]ethyl]pyrrolidin-2,5-dione: Another related compound with two ketone groups.

Uniqueness

N-[2-[4-(trifluoromethyl)phenyl]ethyl]pyrrolidin-2-amine is unique due to the presence of the trifluoromethyl group, which can significantly impact its chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity for certain molecular targets .

Eigenschaften

Molekularformel

C13H17F3N2

Molekulargewicht

258.28 g/mol

IUPAC-Name

N-[2-[4-(trifluoromethyl)phenyl]ethyl]pyrrolidin-2-amine

InChI

InChI=1S/C13H17F3N2/c14-13(15,16)11-5-3-10(4-6-11)7-9-18-12-2-1-8-17-12/h3-6,12,17-18H,1-2,7-9H2

InChI-Schlüssel

IKSGBXBRRZTCIH-UHFFFAOYSA-N

Kanonische SMILES

C1CC(NC1)NCCC2=CC=C(C=C2)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.